4-Cyano-1-N-Fmoc-pipéridine

Vue d'ensemble

Description

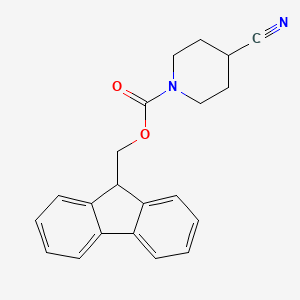

4-Cyano-1-N-Fmoc-piperidine is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. Piperidine structures are often used as building blocks in the synthesis of more complex molecules, such as pharmaceuticals and biologically active compounds. The presence of the cyano group and Fmoc (9-fluorenylmethyloxycarbonyl) protection suggests that these compounds can be useful in peptide synthesis and other areas where selective functional group manipulation is required .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One such method is a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile, which results in the formation of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans. This process can be carried out both chemically and electrochemically, with the latter offering milder conditions and higher yields . Additionally, the synthesis of Fmoc-protected nucleoaminoacids based on 4-piperidinyl glycine has been reported, which is suitable for the solid-phase synthesis of nucleopeptides, indicating the versatility of piperidine derivatives in synthetic applications .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with a cyano group, has been studied using various analytical techniques. For instance, N-substituted-4-(cyanophenylmethylene)piperidines have been analyzed using IR and UV spectroscopy, confirming their structures. NMR spectroscopy has provided insights into the conformational dynamics of the piperidine ring, revealing that certain substituents can lead to equivalent chemical shifts for protons on the same side of the ring, resulting in distinct NMR signals .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the presence of substituents such as the cyano group. However, attempts to modify the cyano group through hydrolysis have been unsuccessful, indicating a certain level of chemical stability or resistance to reaction under the conditions tested. The chemical reactions of these compounds are likely to be influenced by the electronic effects of the substituents and the steric hindrance provided by the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Cyano-1-N-Fmoc-piperidine and related compounds are determined by their molecular structure. The presence of the cyano group and Fmoc protection suggests that these compounds are likely to have polar characteristics, which can affect their solubility and reactivity. The steric bulk of the Fmoc group may also influence the physical properties, such as melting point and boiling point. The specific physical and chemical properties of these compounds would need to be characterized through experimental studies, including solubility tests, melting point determination, and reactivity assays .

Applications De Recherche Scientifique

Synthèse Peptidique en Phase Solide (SPPS)

“4-Cyano-1-N-Fmoc-pipéridine” est utilisé dans la stratégie Fmoc de la Synthèse Peptidique en Phase Solide (SPPS), qui est la stratégie la plus utilisée en SPPS et reste valable même quarante ans après sa mise en œuvre . Dans cette méthode, le résidu d'acide aminé C-terminal, masqué par un groupe protecteur temporaire sur le groupe α-amino et un groupe protecteur semi-permanent sur la chaîne latérale, est couplé par son groupe Cα-acide carboxylique à une résine .

Réactifs de Déprotection

L'étape de déprotection est cruciale afin d'assurer un produit de bonne qualité en synthèse peptidique en phase solide Fmoc. L'élimination du 9-fluorénylméthoxycarbonyl (Fmoc) est obtenue par une réaction de mécanisme en deux étapes favorisée par l'utilisation d'amines secondaires cycliques .

Caractérisation des Peptides

Les peptides synthétisés en utilisant “this compound” ont été caractérisés par chromatographie liquide haute performance (HPLC), spectrométrie de masse et dichroïsme circulaire afin de déterminer la pureté, la présence de sous-produits et la structure secondaire des peptides résultants .

Synthèse Peptidique Assistée par Micro-ondes

Ce composé est utilisé dans la synthèse peptidique assistée par micro-ondes pour étudier si l'utilisation de la 4-méthylpipéridine (4MP) ou de la pipérazine (PZ) est comparable en termes d'efficacité avec l'utilisation de la pipéridine (PP) et, par conséquent, peut la remplacer .

Objectifs Thérapeutiques et de Recherche

Les peptides synthétiques sont importants en tant que thérapeutiques et pour un certain nombre d'objectifs de recherche, y compris le diagnostic et le traitement du cancer, le développement de médicaments antibiotiques, le cartographie des épitopes, la production d'anticorps et la conception de vaccins .

Synthèse Chimique de Peptides Biologiquement Actifs

La synthèse chimique de peptides biologiquement actifs peut fournir suffisamment de matériel pour des études supplémentaires, des relations structure-activité, ou aboutir à de nouveaux analogues aux propriétés améliorées .

Mécanisme D'action

Orientations Futures

Future research in the synthesis of 4-Cyano-1-N-Fmoc-piperidine is focused on finding less harmful and more efficient methods for Fmoc removal. One such method involves the use of diluted 4-methylpiperidine, which has been shown to be effective and less harmful to the environment and humans . Another direction is the use of ionic liquids for Fmoc removal, which can provide a complementary method for Fmoc deprotection in solution phase peptide synthesis .

Analyse Biochimique

Biochemical Properties

4-Cyano-1-N-Fmoc-piperidine plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is used to protect the amine group of amino acids, preventing unwanted side reactions during peptide synthesis. The protecting group can be removed under mild basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Cellular Effects

The effects of 4-Cyano-1-N-Fmoc-piperidine on cellular processes are primarily related to its role in peptide synthesis. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Peptides synthesized using this compound can have significant biological activities, including antimicrobial, antithrombotic, and antioxidant properties .

Molecular Mechanism

At the molecular level, 4-Cyano-1-N-Fmoc-piperidine exerts its effects by protecting the amine group of amino acids during peptide synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The protecting group is removed by base-induced β-elimination, forming a dibenzofulvene intermediate that is trapped by the base, typically piperidine .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-Cyano-1-N-Fmoc-piperidine are critical factors. The compound is stable under normal storage conditions but can degrade over time when exposed to moisture or light. Long-term effects on cellular function are not directly related to the compound itself but to the peptides synthesized using it .

Dosage Effects in Animal Models

The effects of 4-Cyano-1-N-Fmoc-piperidine in animal models are not well-documented, as the compound is primarily used in vitro for peptide synthesis. Peptides synthesized using this compound can exhibit varying biological activities depending on the dosage. High doses of certain peptides may lead to toxic or adverse effects .

Metabolic Pathways

4-Cyano-1-N-Fmoc-piperidine is involved in the metabolic pathways of peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The compound itself is not metabolized in biological systems but is used as a reagent in chemical synthesis .

Transport and Distribution

Within cells and tissues, 4-Cyano-1-N-Fmoc-piperidine is not transported or distributed as it is used in vitro for peptide synthesis. The peptides synthesized using this compound can be transported and distributed within biological systems, depending on their structure and properties .

Subcellular Localization

4-Cyano-1-N-Fmoc-piperidine does not have specific subcellular localization as it is used in vitro. The peptides synthesized using this compound can be targeted to specific cellular compartments or organelles based on their sequence and post-translational modifications .

Propriétés

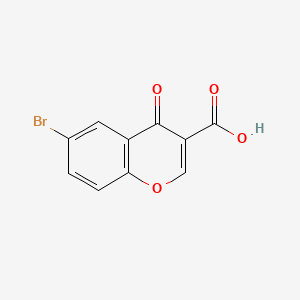

IUPAC Name |

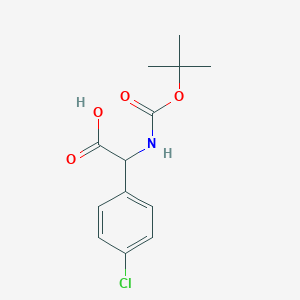

9H-fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c22-13-15-9-11-23(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASKRSBORLJDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374096 | |

| Record name | 4-Cyano-1-N-Fmoc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

391248-16-1 | |

| Record name | 4-Cyano-1-N-Fmoc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391248-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)